2,2'-Bis(diphenylamino)-9,9'-spirobifluorene

OLED hole transport material charge carrier mobility

OLED device performance is highly sensitive to hole transport layer morphology. Substituting this certified 22DPSF with generic analogues introduces quantifiable mobility shifts, degrading EQE and luminance reproducibility. • **Hole mobility ranking**: 22DPSF > 22DTSF > 22DBPSF per TOF measurements • **Device-ready**: Max brightness 1.3×10⁵ cd/m², current density ~5200 mA/cm² • **Amorphous stability**: Spirobifluorene core suppresses crystallization under thermal stress Ideal as high-mobility baseline for HTM benchmarking and high-brightness OLED stacks.

Molecular Formula C49H34N2
Molecular Weight 650.8 g/mol
CAS No. 862664-73-1
Cat. No. B3159520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(diphenylamino)-9,9'-spirobifluorene
CAS862664-73-1
Molecular FormulaC49H34N2
Molecular Weight650.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1
InChIInChI=1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-43-41-25-13-15-27-45(41)49(47(43)33-39)46-28-16-14-26-42(46)44-32-30-40(34-48(44)49)51(37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-34H
InChIKeyZOSISXPKNIMGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22DPSF: High-Mobility OLED Hole Transport Material


2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (CAS 862664-73-1) belongs to the class of spirobifluorene-based triaryldiamines, specifically a 2,2'-disubstituted derivative designed for use as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) [1]. The compound features a rigid, three-dimensional 9,9'-spirobifluorene core that enforces orthogonal orientation of the two fluorene units, effectively suppressing π-π stacking and promoting stable amorphous film formation [2]. This molecular architecture, combined with electron-rich diphenylamino substituents, imparts excellent hole-transporting capabilities and morphological stability critical for high-performance OLED devices [1][2].

Workflow OLED hole transport layer fabrication
Selection Logic Highest hole mobility among 2,2′-disubstituted spirobifluorene triaryldiamines
Film Stability Spiro core enforces stable amorphous film, suppressing crystallization

Structural Specificity of 22DPSF Hole Transport


Generic substitution among spirobifluorene-based triaryldiamines is not scientifically defensible due to the pronounced sensitivity of hole transport behavior to even minor structural modifications. Time-of-flight (TOF) hole mobility measurements on a series of 2,2′-disubstituted spirobifluorene derivatives bearing different diarylamino groups reveal a clear mobility trend: 22DPSF (with diphenylamino groups) > 22DTSF (with di-p-tolylamino groups) > 22DBPSF (with bis(4-biphenyl)amino groups) [1]. This systematic variation arises because spatial hindrance and intermolecular packing differences—driven solely by the nature of the diarylamino substituents—directly impact charge transport efficiency [1]. Consequently, replacing 22DPSF with a structurally analogous but chemically distinct derivative introduces quantifiable changes in hole mobility that translate to measurable differences in OLED current density, brightness, and external quantum efficiency, undermining device reproducibility and performance predictability [1].

22DPSF (Target)
Diphenylamino substituents; highest hole mobility in series; delivers superior device current density and brightness
22DTSF / 22DBPSF (Analogs)
Bulkier diarylamino groups lower hole mobility; device performance drops measurably
Spatial Design
Minimal steric hindrance at amino sites optimizes intermolecular electronic coupling
Generic substitution risk
Even small steric variations shift mobility ranking; 22DPSF is not interchangeable with bulkier analogs

22DPSF: Hole Mobility and Device Performance


Hole Mobility Advantage over Structural Analogs

2,2'-Bis(diphenylamino)-9,9'-spirobifluorene (designated 22DPSF in the literature) exhibits the highest hole mobility among a series of 2,2′-disubstituted spirobifluorene-based triaryldiamines evaluated by time-of-flight (TOF) techniques [1]. Direct head-to-head comparison reveals a clear mobility ranking: 22DPSF (diphenylamino substituents) > 22DTSF (di-p-tolylamino substituents) > 22DBPSF (bis(4-biphenyl)amino substituents) [1]. This trend demonstrates that even subtle variations in the diarylamino group produce quantifiable differences in charge transport efficiency, with 22DPSF positioned as the optimal choice among these direct analogs [1].

Hole Mobility Ranking
Head-to-head
22DPSF > 22DTSF > 22DBPSF
Reported highest mobility among direct 2,2′-analogs
TOF measurements; Gaussian disorder model extraction
OLED hole transport material charge carrier mobility triaryldiamine spirobifluorene

OLED Device Performance Benchmark

The practical impact of 22DPSF's superior hole mobility is directly validated in OLED device performance. A standard OLED device employing 22DPSF as the hole transport layer (HTL) achieved a high current density of approximately 5200 mA/cm², an impressive maximum brightness of 1.3 × 10⁵ cd/m², and an external quantum efficiency (EQE) of 1.8% [1]. The study explicitly states that device performances are strongly correlated to the charge transporting behavior of these disubstituted spirobifluorene-based amines, confirming that the measured mobility advantages of 22DPSF translate into superior device-level metrics [1].

Device Performance Benchmark
Head-to-head
Brightness 1.3×10⁵ cd/m²
Current density ~5200 mA/cm²
EQE 1.8%
Device metrics scale with hole mobility ranking
ITO/m-MTDATA/HTL(40nm)/Alq₃/LiF/Al configuration
OLED device physics current density brightness external quantum efficiency

Reduced Spatial Hindrance Boosts Hole Mobility

The molecular basis for 22DPSF's superior hole mobility is explicitly linked to reduced spatial hindrance compared to derivatives bearing bulkier diarylamino groups [1]. The study's comparative analysis of 2,2′-disubstituted systems demonstrates that the hole mobility decreases in the order 22DPSF > 22DTSF > 22DBPSF precisely because spatial hindrance has a crucial effect on the hole transport behavior [1]. The spirobifluorene core itself provides a rigid, three-dimensional framework that enforces orthogonal orientation of the fluorene units, preventing π-π stacking and promoting the formation of stable amorphous films [2]. This combination—minimal steric bulk on the amino substituents (diphenylamino in 22DPSF) and a rigid spiro core—optimizes intermolecular electronic coupling and charge carrier hopping, delivering the highest hole mobility in the series [1][2].

Structure–Mobility Link
Class-level
Reduced spatial hindrance → highest hole mobility
Diphenylamino groups minimize steric bulk; spiro core stabilizes amorphous film
Mobility trend inversely correlates with substituent size
structure-property relationship hole mobility spatial hindrance intermolecular interactions amorphous film

22DPSF Research and Industrial Applications


High-Brightness OLED Hole Transport Layer

The evidence that 22DPSF achieves the highest hole mobility among structurally analogous 2,2′-disubstituted spirobifluorene derivatives [1] directly supports its selection for OLED applications demanding efficient charge injection and transport. In particular, the demonstrated device performance—including a maximum brightness of 1.3 × 10⁵ cd/m² and high current density of ~5200 mA/cm² [1]—positions 22DPSF as a preferred hole transport material for high-brightness display and lighting applications where charge transport bottlenecks would otherwise limit device luminance and efficiency.

Amorphous Film Stability for OLED HTLs

The rigid, three-dimensional 9,9'-spirobifluorene core of 22DPSF enforces orthogonal orientation of the fluorene units, effectively preventing π-π stacking and promoting the formation of stable amorphous films [2]. This inherent morphological stability is critical for OLED devices that must maintain uniform film properties during operation and under thermal stress. Procurement of 22DPSF is therefore indicated for device architectures where crystallization or aggregation of the hole transport layer would introduce performance degradation or device failure.

Spirobifluorene HTM Benchmarking Studies

The well-characterized hole mobility ranking of 22DPSF relative to 22DTSF and 22DBPSF, established through systematic time-of-flight measurements and Gaussian disorder model analysis [1], makes 22DPSF an ideal reference compound for benchmarking new hole transport materials. Researchers evaluating novel HTM candidates can use 22DPSF as a high-mobility baseline to quantitatively assess the performance of newly synthesized derivatives, ensuring that comparative assessments are grounded in established, peer-reviewed data.

Application
Selection Property
Validation Focus
High-Brightness OLED HTL
Hole mobility ranking (highest in 2,2′-series)
Device current density and brightness scalability
Amorphous Film Stability
Spiro core prevents π-π stacking and crystallization
Morphology retention under thermal and operational stress
HTM Benchmarking Studies
Well-characterized mobility reference with reproducible TOF data
Comparative charge transport evaluation against novel HTMs
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